(7-Bromo-4-fluoro-1H-indol-3-yl)methanol
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Overview
Description
(7-Bromo-4-fluoro-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family, characterized by the presence of a bromine and a fluorine atom on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
(7-Bromo-4-fluoro-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (7-Bromo-1H-indol-3-yl)methanol
- (4-Fluoro-1H-indol-3-yl)methanol
- (7-Bromo-4-chloro-1H-indol-3-yl)methanol
Comparison: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol is unique due to the presence of both bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
Molecular Formula |
C9H7BrFNO |
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Molecular Weight |
244.06 g/mol |
IUPAC Name |
(7-bromo-4-fluoro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-3,12-13H,4H2 |
InChI Key |
RAASXVSCJRQFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CO)Br |
Origin of Product |
United States |
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